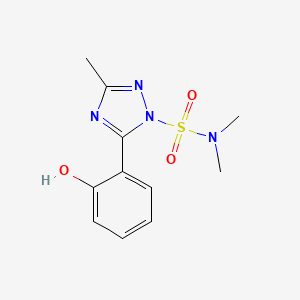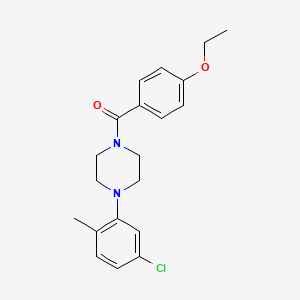
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide, also known as CPTS, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamide and is known for its ability to inhibit the activity of carbonic anhydrase enzymes.
Mecanismo De Acción
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting this activity, 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide can reduce the levels of bicarbonate ions in the body, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the levels of bicarbonate ions in the body, which can lead to a decrease in intraocular pressure. 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the levels of hypoxia-inducible factor 1-alpha (HIF-1α), which is known to be overexpressed in many types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in various diseases. However, one limitation of using 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models. Another area of interest is its potential use in combination with other anti-cancer drugs, as it has been shown to enhance the anti-tumor activity of certain drugs. Further research is also needed to determine the optimal dosage and administration of 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide involves the reaction of 5-chloro-2-aminobenzenesulfonamide with ethyl isothiocyanate in the presence of a base. The resulting product is then subjected to a final purification step to obtain pure 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-tumor activity by inhibiting the activity of carbonic anhydrase enzymes, which are known to be overexpressed in many types of cancers. 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Propiedades
IUPAC Name |
5-chloro-N-ethyl-N-phenylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXYMDBDJQIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-N-phenylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)





![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)
![2-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753519.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)

